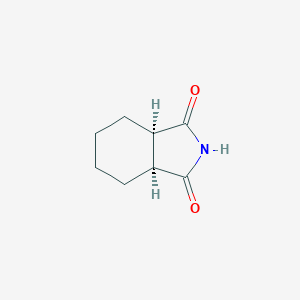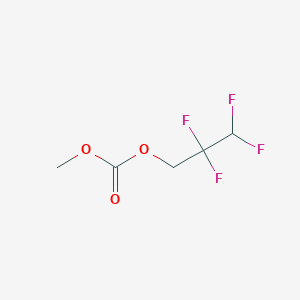
Methyl-2,2,3,3-Tetrafluorpropylcarbonat
Übersicht
Beschreibung
“Methyl 2,2,3,3-tetrafluoropropyl carbonate” is a chemical compound with the formula C5H6F4O3 . It is also known by other names such as “Methyl (2,2,3,3-tetrafluoropropyl) carbonate” and "2,2,3,3-Tetrafluoropropyl methoxyformate" .
Synthesis Analysis
The synthesis of “Methyl 2,2,3,3-tetrafluoropropyl carbonate” involves the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol in the presence of various bases . The best catalyst for the synthesis was found to be tetramethylammonium hydroxide, which ensured 81% selectivity for methyl 2,2,3,3-tetrafluoropropyl carbonate .Molecular Structure Analysis
The molecular structure of “Methyl 2,2,3,3-tetrafluoropropyl carbonate” is characterized by a molecular formula of CHFO, an average mass of 190.093 Da, and a monoisotopic mass of 190.025314 Da .Physical And Chemical Properties Analysis
“Methyl 2,2,3,3-tetrafluoropropyl carbonate” has a density of 1.3±0.1 g/cm3, a boiling point of 124.2±40.0 °C at 760 mmHg, and a vapour pressure of 12.9±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 36.2±3.0 kJ/mol and a flash point of 29.1±22.2 °C .Wissenschaftliche Forschungsanwendungen
Fortgeschrittene Batterietechnologie
Methyl-2,2,3,3-Tetrafluorpropylcarbonat wird bei der Entwicklung von nicht brennbaren flüssigen Elektrolyten für sicherere Batteriebetrieb eingesetzt . Seine Einarbeitung in Elektrolytformulierungen kann das Risiko von Batteriebränden, die häufig durch exotherme Reaktionen zwischen brennbaren Elektrolyten und Elektrodenmaterialien verursacht werden, deutlich verringern. Diese Verbindung trägt zur Herstellung von Elektrolyten bei, die nicht nur die Sicherheit erhöhen, sondern auch die Zyklenstabilität und die Leistungsfähigkeit von Batterien verbessern können.
Polymersynthese
In der Polymerchemie dient diese Verbindung als Monomer für die RAFT-Polymerisation, ein Verfahren zur Herstellung von Polymeren mit kontrollierten Architekturen . Die einzigartigen Eigenschaften der resultierenden Polymere, wie z. B. ihre Taktizität, können für bestimmte Anwendungen, einschließlich Hochleistungsmaterialien und Beschichtungen, fein abgestimmt werden.
Photonik
Die optische Klarheit und die einzigartigen Brechungsindexmerkmale von Polymeren, die aus this compound abgeleitet sind, machen sie für Photonikanwendungen geeignet . Dazu gehören optische Wellenleiter, Antireflexbeschichtungen für Solarzellen, Displays und Kontaktlinsen, bei denen eine präzise Kontrolle der Lichtausbreitung unerlässlich ist.
Verbesserung der Elektrolytstabilität
Forscher haben Derivate von this compound untersucht, um die Oxidationsstabilität von Elektrolyten in Lithium-Ionen-Batterien zu verbessern . Diese Verbesserung ist entscheidend für die Lebensdauer und Leistung von Batterien, insbesondere unter Hochspannungsbedingungen.
Flammhemmmittel
Aufgrund seiner fluorierten Struktur kann this compound als flammhemmendes Additiv in verschiedenen Materialien verwendet werden . Sein Zusatz zu Materialien kann dazu beitragen, die Ausbreitung von Feuer zu verhindern und so die Sicherheit von Produkten zu erhöhen.
Safety and Hazards
When handling “Methyl 2,2,3,3-tetrafluoropropyl carbonate”, it is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and contact with moisture and incompatible materials should be avoided . Eating, drinking, or smoking is not advised when handling this compound .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2,2,3,3-tetrafluoropropyl carbonate involves the reaction between methyl chloroformate and 2,2,3,3-tetrafluoropropanol in the presence of a base.", "Starting Materials": ["Methyl chloroformate", "2,2,3,3-tetrafluoropropanol", "Base (e.g. triethylamine)"], "Reaction": [ "Add 2,2,3,3-tetrafluoropropanol to a flask", "Add base (e.g. triethylamine) to the flask", "Add methyl chloroformate dropwise to the flask while stirring at room temperature", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a solvent (e.g. diethyl ether)", "Wash the organic layer with water and brine", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent under reduced pressure to obtain Methyl 2,2,3,3-tetrafluoropropyl carbonate as a colorless liquid" ] } | |
CAS-Nummer |
156783-98-1 |
Molekularformel |
C5H5F4O3- |
Molekulargewicht |
189.08 g/mol |
IUPAC-Name |
2,2,3,3-tetrafluorobutyl carbonate |
InChI |
InChI=1S/C5H6F4O3/c1-4(6,7)5(8,9)2-12-3(10)11/h2H2,1H3,(H,10,11)/p-1 |
InChI-Schlüssel |
JQRHMMZYONHHPQ-UHFFFAOYSA-M |
SMILES |
COC(=O)OCC(C(F)F)(F)F |
Kanonische SMILES |
CC(C(COC(=O)[O-])(F)F)(F)F |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary focus of the research presented in the paper "Transesterification of Dialkyl Carbonates with 2,2,3,3-Tetrafluoropropan-1-ol"?
A1: This research paper focuses on a novel method for synthesizing 2,2,3,3-tetrafluoropropyl alkyl carbonates, including methyl 2,2,3,3-tetrafluoropropyl carbonate, through transesterification reactions. [] The study explores the use of various dialkyl carbonates as starting materials and investigates the impact of different catalysts and reaction conditions on the yield and selectivity of the desired product. []
Q2: Could you elaborate on the significance of synthesizing compounds like methyl 2,2,3,3-tetrafluoropropyl carbonate via transesterification reactions?
A2: Transesterification reactions offer several advantages in the synthesis of such carbonates. They are generally considered milder and more environmentally benign compared to other methods, often requiring less harsh reagents and generating fewer byproducts. [] This makes them a more attractive option for industrial-scale production, potentially leading to more sustainable and cost-effective processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


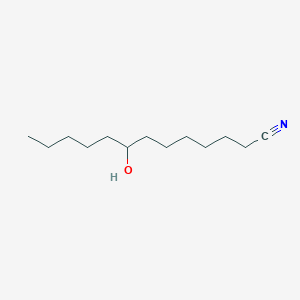




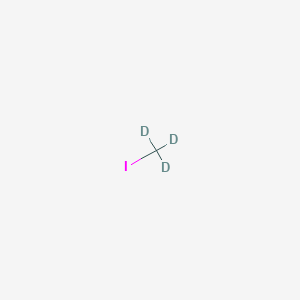
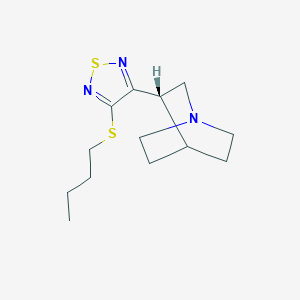
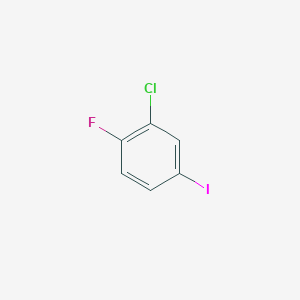



![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117452.png)
